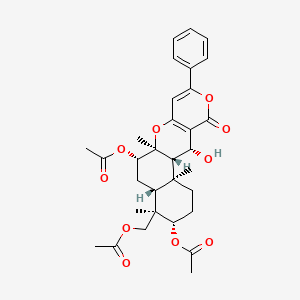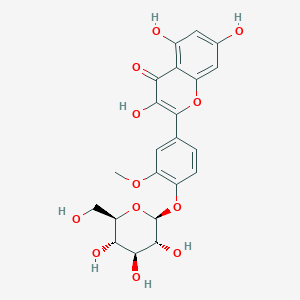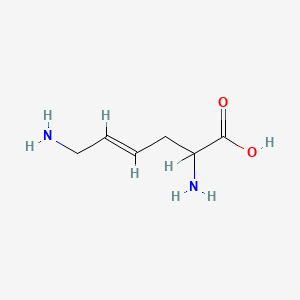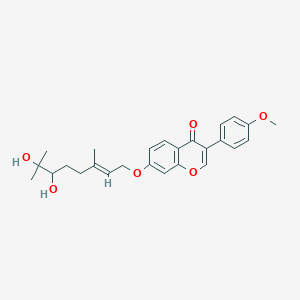
Tetrabutylammonium permanganate
Vue d'ensemble
Description
Tetrabutylammonium permanganate is a crystalline, stable compound that is soluble in organic solvents. It is widely recognized for its efficacy as an oxidizing agent in organic chemistry. This compound is particularly valued for its ability to oxidize organic substrates under mild conditions, making it a versatile reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrabutylammonium permanganate can be synthesized by adding a slight excess of a concentrated aqueous solution of tetrabutylammonium bromide to a stirring aqueous solution of potassium permanganate. This reaction yields this compound in high yield .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory preparation method involving tetrabutylammonium bromide and potassium permanganate is scalable and can be adapted for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrabutylammonium permanganate primarily undergoes oxidation reactions. It is used to oxidize a variety of organic substrates, including alcohols, aldehydes, and other functional groups .
Common Reagents and Conditions:
Reagents: Potassium permanganate, tetrabutylammonium bromide.
Conditions: The reactions are typically carried out in organic solvents such as pyridine under mild conditions.
Major Products: The major products formed from these oxidation reactions depend on the specific substrates used. For example, alcohols are oxidized to aldehydes or ketones, while aldehydes can be further oxidized to carboxylic acids .
Applications De Recherche Scientifique
Tetrabutylammonium permanganate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which tetrabutylammonium permanganate exerts its oxidizing effects involves the transfer of oxygen atoms from the permanganate ion to the substrate. This process typically proceeds through a series of electron transfer steps, resulting in the oxidation of the substrate and the reduction of the permanganate ion to manganese dioxide .
Comparaison Avec Des Composés Similaires
Potassium Permanganate: A widely used oxidizing agent in both organic and inorganic chemistry.
Sodium Permanganate: Another permanganate salt with similar oxidizing properties but different solubility characteristics.
Uniqueness: Tetrabutylammonium permanganate is unique due to its solubility in organic solvents and its ability to oxidize substrates under mild conditions. This makes it particularly useful in organic synthesis where such conditions are often required .
Propriétés
IUPAC Name |
tetrabutylazanium;permanganate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.Mn.4O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENUNRANJGOAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-][Mn](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36MnNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189150 | |
| Record name | Tetrabutylammonium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35638-41-6 | |
| Record name | Tetrabutylammonium permanganate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035638416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,4-Dioxaspiro[2.3]hexane](/img/structure/B1249213.png)



